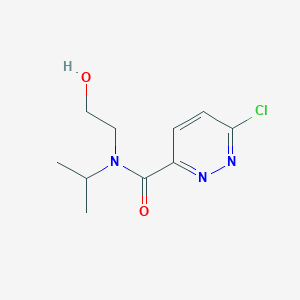
6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide” is a chemical compound with the CAS Number: 1178292-91-5. It has a molecular weight of 243.69 and its IUPAC name is 6-chloro-N-(2-hydroxyethyl)-N-isopropyl-3-pyridazinecarboxamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridazine ring, which is a six-membered heterocyclic aromatic moiety . The compound also contains a chloro group, a hydroxyethyl group, and an isopropyl group .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, diazines, including pyridazine, are known to participate in a wide range of chemical reactions .
Scientific Research Applications
Antimicrobial and Antitumor Activity
Compounds with pyridazine and carboxamide functionalities have been studied for their antimicrobial and antitumor activities. For instance, imidazole derivatives, which share some structural similarities with pyridazine, have been reviewed for their antitumor activities, showing that certain derivatives have progressed to preclinical testing stages due to their promising biological properties (Iradyan et al., 2009). This indicates a potential pathway for research into pyridazine derivatives like "6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide" for similar applications.
Pharmacological and Nutraceutical Applications
Compounds containing carboxamide functionalities often exhibit significant pharmacological properties. Chlorogenic Acid, for example, is a phenolic compound that demonstrates a wide range of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects (Naveed et al., 2018). This suggests that research into "this compound" could explore its potential as a pharmacological or nutraceutical agent, leveraging its carboxamide group for biological activity.
Role in Synthetic and Medicinal Chemistry
The structural features of "this compound" suggest its utility in synthetic chemistry as an intermediate for producing more complex molecules. Research into similar compounds has focused on their use as building blocks for developing new drugs and materials with specific desired activities. For example, the flexibility and diversity introduced by carboxamide and pyridazine rings in drug molecules have been critical for designing drugs with targeted actions (Zhang et al., 2021).
properties
IUPAC Name |
6-chloro-N-(2-hydroxyethyl)-N-propan-2-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-7(2)14(5-6-15)10(16)8-3-4-9(11)13-12-8/h3-4,7,15H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDANBJGZQLTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)C1=NN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
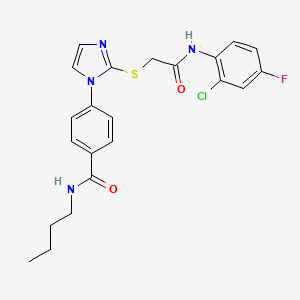
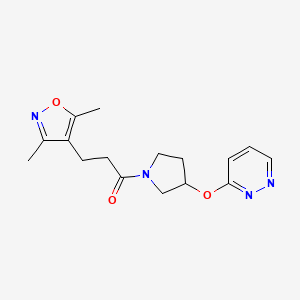
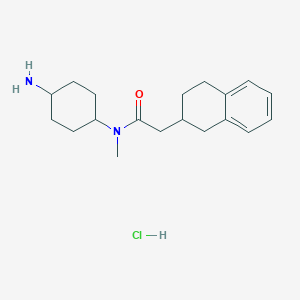
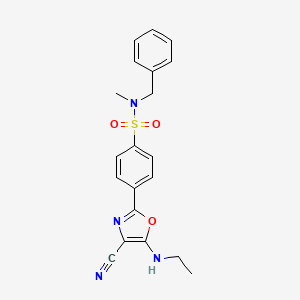
![3-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2610578.png)

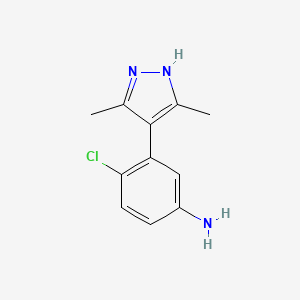
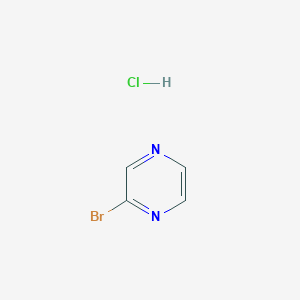
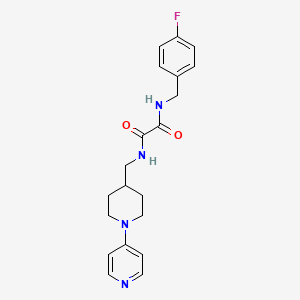
![ethyl 4-{[(1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2610585.png)

![7-(4-(cyclohexanecarbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2610590.png)
![2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2610592.png)